molecular formula C29H24BrN3O7S2 B11522317 2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate

Cat. No.: B11522317
M. Wt: 670.6 g/mol
InChI Key: SLRMLYPTRFBERZ-UHFFFAOYSA-N
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Description

2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-2-methoxyanilino]ethyl 2-bromobenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a bromobenzoate group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-2-methoxyanilino]ethyl 2-bromobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzisothiazole Moiety: This can be achieved by reacting o-aminothiophenol with a suitable sulfonyl chloride under basic conditions to form the benzisothiazole ring.

    Coupling with Aniline Derivative: The benzisothiazole intermediate is then coupled with a sulfonylated aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Bromobenzoate Group: The final step involves the esterification of the intermediate with 2-bromobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromobenzoate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the benzisothiazole moiety is known for its antimicrobial and anticancer properties. This compound could be explored for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its diverse functional groups allow for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-2-methoxyanilino]ethyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl and bromobenzoate groups can also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino-4-methylpentanoic acid: This compound shares the benzisothiazole moiety but differs in the rest of the structure.

    2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Another compound with a benzisothiazole moiety, but with a different core structure.

Uniqueness

The uniqueness of 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-2-methoxyanilino]ethyl 2-bromobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for functionalization, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C29H24BrN3O7S2

Molecular Weight

670.6 g/mol

IUPAC Name

2-(N-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]sulfonyl-2-methoxyanilino)ethyl 2-bromobenzoate

InChI

InChI=1S/C29H24BrN3O7S2/c1-39-26-12-6-5-11-25(26)33(18-19-40-29(34)22-8-2-4-10-24(22)30)42(37,38)21-16-14-20(15-17-21)31-28-23-9-3-7-13-27(23)41(35,36)32-28/h2-17H,18-19H2,1H3,(H,31,32)

InChI Key

SLRMLYPTRFBERZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CCOC(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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